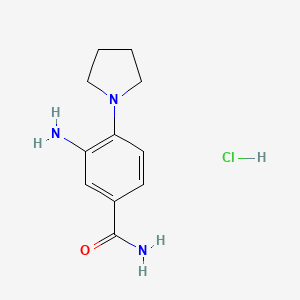
3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride is a chemical compound with the molecular formula C11H15N3O·HCl It is a derivative of benzamide, featuring an amino group at the third position and a pyrrolidinyl group at the fourth position on the benzene ring
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride, which is then reacted with ammonia to yield 3-nitrobenzamide.
Reduction of Nitro Group: The nitro group in 3-nitrobenzamide is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 3-aminobenzamide.
Introduction of Pyrrolidinyl Group: The final step involves the nucleophilic substitution reaction of 3-aminobenzamide with pyrrolidine in the presence of a suitable base, such as sodium hydride, to form 3-Amino-4-(pyrrolidin-1-yl)benzamide. The hydrochloride salt is then obtained by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The benzamide core allows for electrophilic substitution reactions, such as halogenation or nitration, at the available positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Applications De Recherche Scientifique
3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
3-Amino-4-(piperidin-1-yl)benzamide hydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-Amino-4-(morpholin-1-yl)benzamide hydrochloride: Contains a morpholine ring instead of a pyrrolidine ring.
3-Amino-4-(pyrrolidin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness: 3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride is unique due to the presence of both an amino group and a pyrrolidinyl group on the benzamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propriétés
IUPAC Name |
3-amino-4-pyrrolidin-1-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c12-9-7-8(11(13)15)3-4-10(9)14-5-1-2-6-14;/h3-4,7H,1-2,5-6,12H2,(H2,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTTXMXXGRDOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
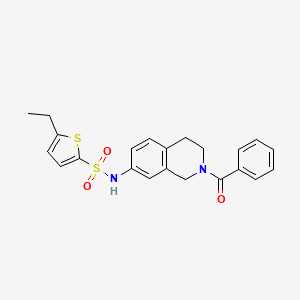
![2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2898371.png)
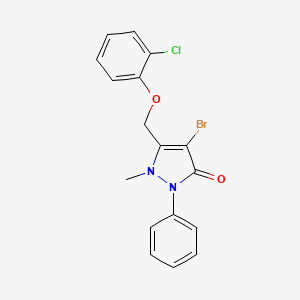
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide](/img/structure/B2898373.png)
![2-(2-bromobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2898375.png)
![Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2898376.png)
![2-(3-methoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2898378.png)
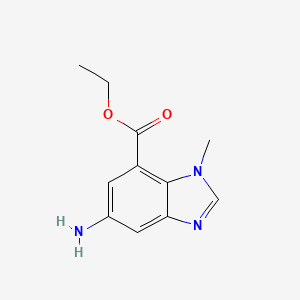
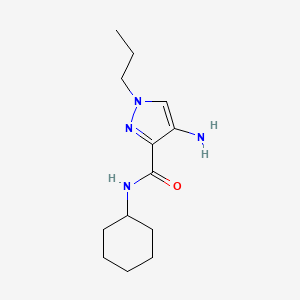
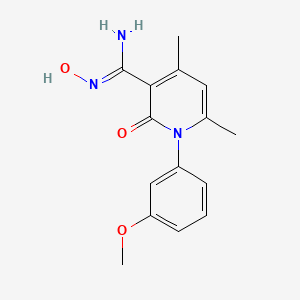

![2-nitro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B2898387.png)
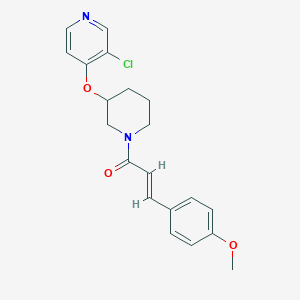
![1-(5-Chlorothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2898389.png)
